molecular formula C16H13NO2 B13232521 Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

Cat. No.: B13232521
M. Wt: 251.28 g/mol
InChI Key: RXZVNIBBBNQKKV-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group linking a 4-aminophenyl group to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate typically involves a Sonogashira coupling reaction. This reaction is carried out between methyl 4-iodobenzoate and 4-ethynylaniline in the presence of a palladium catalyst and a copper co-catalyst under aerobic conditions. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
  • Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzoate

Uniqueness

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3

InChI Key

RXZVNIBBBNQKKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N

Origin of Product

United States

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